molecular formula C16H16IN3O5S B423211 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B423211
M. Wt: 489.3g/mol
InChI Key: GLLVVOCCBUPZHQ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodinated phenyl ring, a methoxy group, and a carbamoylhydrazinylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Formation of the Carbamoylhydrazinylidene Moiety: This step involves the reaction of hydrazine with a carbamate derivative under controlled conditions to form the desired hydrazinylidene group.

    Sulfonation: The final step involves the reaction of the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or halides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(carbamothioylhydrazono)methyl]phenyl 4-methylbenzenesulfonate: Similar structure but with a thioyl group instead of a carbamoyl group.

    4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is unique due to the presence of the iodine atom, which imparts specific reactivity and properties

Properties

Molecular Formula

C16H16IN3O5S

Molecular Weight

489.3g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H16IN3O5S/c1-10-3-5-12(6-4-10)26(22,23)25-15-13(17)7-11(8-14(15)24-2)9-19-20-16(18)21/h3-9H,1-2H3,(H3,18,20,21)/b19-9+

InChI Key

GLLVVOCCBUPZHQ-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)/C=N/NC(=O)N)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)C=NNC(=O)N)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)C=NNC(=O)N)OC

Origin of Product

United States

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